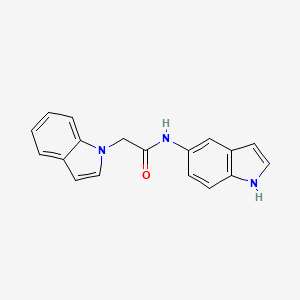

2-(1H-indol-1-yl)-N-(1H-indol-5-yl)acetamide

CAS No.:

Cat. No.: VC14979730

Molecular Formula: C18H15N3O

Molecular Weight: 289.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N3O |

|---|---|

| Molecular Weight | 289.3 g/mol |

| IUPAC Name | 2-indol-1-yl-N-(1H-indol-5-yl)acetamide |

| Standard InChI | InChI=1S/C18H15N3O/c22-18(12-21-10-8-13-3-1-2-4-17(13)21)20-15-5-6-16-14(11-15)7-9-19-16/h1-11,19H,12H2,(H,20,22) |

| Standard InChI Key | JPVNNWYGENCUGM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4 |

Introduction

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₁₅N₃O | |

| Molecular Weight | 289.3 g/mol | |

| IUPAC Name | 2-indol-1-yl-N-(1H-indol-5-yl)acetamide | |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC4=C(C=C3)NC=C4 | |

| PubChem CID | 39378279 |

Synthetic Methodologies

Key Synthesis Routes

The synthesis of 2-(1H-Indol-1-yl)-N-(1H-Indol-5-yl)acetamide typically involves amide bond formation between indole derivatives and acetic acid derivatives. A general approach includes:

-

Activation of Carboxylic Acid: Reacting indole-1-acetic acid with a coupling agent (e.g., thionyl chloride) to form the acyl chloride.

-

Amidation: Treating the acyl chloride with 5-aminoindole in the presence of a base (e.g., triethylamine) to yield the target acetamide.

-

Purification: Chromatographic techniques (e.g., silica gel column) isolate the product, with purity confirmed via HPLC and NMR.

Challenges and Optimizations

-

Regioselectivity: Ensuring substitution at the indole’s 1- and 5-positions requires careful control of reaction conditions, such as temperature and catalyst choice.

-

Yield Improvements: Microwave-assisted synthesis and solvent-free conditions have been explored for analogous indole acetamides to enhance efficiency .

Biological Activities and Mechanisms

Table 2: Cytotoxic Activity of Analogous Indole Acetamides

| Compound | Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 5r (Adamantane-derivative) | HepG2 | 10.56 ± 1.14 | Caspase-8 activation, PARP cleavage |

| N-Methyl-indole acetamide | MCF7 | 18.2 ± 2.3 | G2/M cell-cycle arrest |

-

Apoptosis Induction: Analogous compounds trigger caspase-8-mediated apoptosis, evidenced by PARP cleavage and caspase-3 activation .

-

Cell-Cycle Disruption: Flow cytometry reveals G2/M phase arrest, impairing mitotic progression .

Molecular Docking Insights

Docking studies predict high affinity for kinases and apoptosis regulators:

-

Binding to Bcl-2: The indole rings engage in hydrophobic interactions with anti-apoptotic Bcl-2 proteins, potentially inhibiting cancer cell survival.

-

Enzyme Inhibition: Simulations suggest inhibition of topoisomerase II, a target in leukemia therapy.

Pharmacological and Therapeutic Applications

Oncology

The compound’s scaffold serves as a lead for anticancer drug development, particularly for liver (HepG2) and breast (MCF7) cancers. Hybrid derivatives incorporating adamantane groups show enhanced potency, highlighting avenues for structural optimization .

Antimicrobial and Anti-inflammatory Applications

Although unreported for this specific compound, indole derivatives broadly exhibit:

-

Antibacterial Activity: Disruption of bacterial cell membranes via hydrophobic interactions.

-

Anti-inflammatory Effects: Suppression of NF-κB and COX-2 pathways.

Structure-Activity Relationship (SAR)

Role of Substituents

-

Indole Position: 1- and 5-substitutions optimize steric compatibility with target proteins.

-

Acetamide Linker: Enhances solubility and hydrogen-bonding capacity compared to alkyl chains.

-

Adamantane Modifications: Bulky substituents (e.g., in compound 5r) improve target selectivity and metabolic stability .

Future Research Directions

-

In Vivo Efficacy Studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.

-

Target Identification: Proteomic profiling to identify binding partners and pathways.

-

Combination Therapies: Synergy with existing chemotherapeutics (e.g., doxorubicin).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume